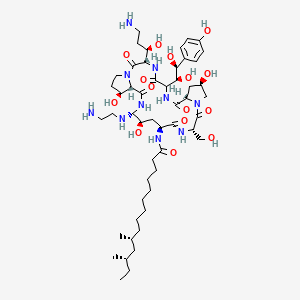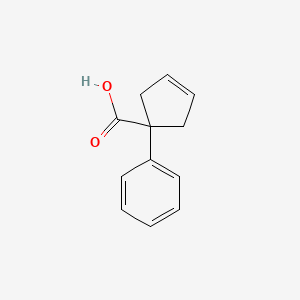![molecular formula C7H3Cl2N3O2 B13015874 6,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B13015874.png)
6,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione is a heterocyclic compound with the molecular formula C7H3Cl2N3O2. This compound is part of the pyridopyrazine family, which is known for its diverse biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dichloropyridine with hydrazine hydrate, followed by oxidation to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
6,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological and chemical properties.
科学的研究の応用
6,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 6,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which these enzymes are involved. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Pyrido[2,3-b]pyrazine: A related compound with similar structural features but lacking the chlorine substituents.
6,8-Dichloropyrazine: Another related compound with a simpler structure and different chemical properties.
Uniqueness
6,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione is unique due to its specific substitution pattern and the presence of both chlorine atoms and a pyrazine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C7H3Cl2N3O2 |
|---|---|
分子量 |
232.02 g/mol |
IUPAC名 |
6,8-dichloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione |
InChI |
InChI=1S/C7H3Cl2N3O2/c8-2-1-3(9)10-5-4(2)11-6(13)7(14)12-5/h1H,(H,11,13)(H,10,12,14) |
InChIキー |
YQDFFLVYCJIAAA-UHFFFAOYSA-N |
正規SMILES |
C1=C(C2=C(NC(=O)C(=O)N2)N=C1Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Fluorobenzo[b]thiophene-2-carbonitrile](/img/structure/B13015805.png)


![Methyl 4-(2-fluorophenyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B13015827.png)





![(1R,3R,6S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B13015877.png)
![3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)butan-1-amine](/img/structure/B13015882.png)



